molecular formula C13H13ClN2O2 B11854060 3-(((2-Chloroquinolin-3-yl)methyl)amino)propanoic acid

3-(((2-Chloroquinolin-3-yl)methyl)amino)propanoic acid

Cat. No.: B11854060
M. Wt: 264.71 g/mol
InChI Key: OWGKGUJOCVQAHR-UHFFFAOYSA-N
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Description

3-(((2-Chloroquinolin-3-yl)methyl)amino)propanoic acid is a compound that features a quinoline ring substituted with a chlorine atom at the 2-position and an amino group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Chloroquinolin-3-yl)methyl)amino)propanoic acid typically involves the reaction of 2-chloroquinoline with an appropriate amine and a propanoic acid derivative. One common method involves the nucleophilic substitution of 2-chloroquinoline with an amino propanoic acid derivative under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(((2-Chloroquinolin-3-yl)methyl)amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(((2-Chloroquinolin-3-yl)methyl)amino)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(((2-Chloroquinolin-3-yl)methyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system allows for strong binding interactions, which can inhibit or modulate the activity of these targets. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: A precursor in the synthesis of 3-(((2-Chloroquinolin-3-yl)methyl)amino)propanoic acid.

    Quinoline: The parent compound, which lacks the chlorine and amino substitutions.

    3-(Quinolin-3-yl)propanoic acid: Similar structure but without the chlorine substitution.

Uniqueness

This compound is unique due to the presence of both the chlorine and amino groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

3-[(2-chloroquinolin-3-yl)methylamino]propanoic acid

InChI

InChI=1S/C13H13ClN2O2/c14-13-10(8-15-6-5-12(17)18)7-9-3-1-2-4-11(9)16-13/h1-4,7,15H,5-6,8H2,(H,17,18)

InChI Key

OWGKGUJOCVQAHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CNCCC(=O)O

Origin of Product

United States

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